(2,3-Difluoro-1,4-phenylene)diboronic acid
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Overview
Description
(2,3-Difluoro-1,4-phenylene)diboronic acid is an organoboron compound with the molecular formula C6H6B2F2O4 and a molecular weight of 201.73 g/mol . This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring substituted with two fluorine atoms at the 2 and 3 positions. It is a valuable building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-1,4-phenylene)diboronic acid typically involves the lithiation of an appropriate aromatic precursor followed by boronation. One common method is the lithiation of 2,3-difluorobenzene using a strong base such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of more efficient reactors, continuous flow systems, and improved purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid groups into boranes or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid groups can yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the phenylene ring .
Scientific Research Applications
(2,3-Difluoro-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Difluoro-1,4-phenylene)diboronic acid in chemical reactions involves the formation of boronate esters or boronates, which can undergo further transformations. The boronic acid groups can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluoro-1,4-phenylene)diboronic acid: Similar structure but with fluorine atoms at the 2 and 5 positions.
1,4-Phenylenediboronic acid: Lacks fluorine substituents, making it less reactive in certain substitution reactions.
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid: Contains an additional pentyloxy group, which can influence its reactivity and solubility.
Uniqueness
(2,3-Difluoro-1,4-phenylene)diboronic acid is unique due to the presence of fluorine atoms at the 2 and 3 positions, which can enhance its reactivity in nucleophilic aromatic substitution reactions. The fluorine atoms also influence the electronic properties of the phenylene ring, making it a valuable compound for various applications in organic synthesis and material science .
Properties
Molecular Formula |
C6H6B2F2O4 |
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Molecular Weight |
201.73 g/mol |
IUPAC Name |
(4-borono-2,3-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6B2F2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,11-14H |
InChI Key |
DEFHAMFSJCPNRD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)B(O)O)F)F)(O)O |
Origin of Product |
United States |
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